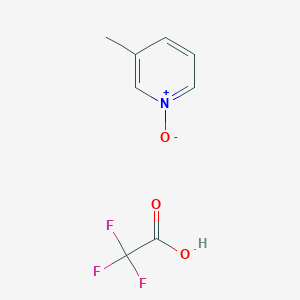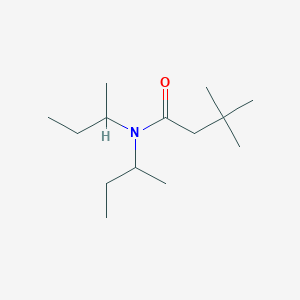![molecular formula C17H18O2S2 B14349460 Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate CAS No. 92806-63-8](/img/structure/B14349460.png)
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate is an organic compound with the molecular formula C17H18O2S2. It is characterized by the presence of two phenylsulfanyl groups attached to a propanoate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate typically involves the reaction of methyl 3-bromopropanoate with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under an inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst such as palladium on carbon and are conducted under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate depends on its interaction with molecular targets. The phenylsulfanyl groups can interact with various enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its effects on specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(phenylsulfanyl)propanoate
- Methyl 2-(phenylsulfanyl)acetate
- Methyl 3-(phenylsulfanyl)butanoate
Uniqueness
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate is unique due to the presence of two phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92806-63-8 |
|---|---|
Molecular Formula |
C17H18O2S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl 3-phenylsulfanyl-2-(phenylsulfanylmethyl)propanoate |
InChI |
InChI=1S/C17H18O2S2/c1-19-17(18)14(12-20-15-8-4-2-5-9-15)13-21-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI Key |
QTLCIYMCELKADD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSC1=CC=CC=C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)




![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14349439.png)
